1-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-3-(3,5-dimethoxyphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-3-(3,5-dimethoxyphenyl)urea is a chemical compound commonly known as PP2A inhibitor. PP2A is a protein phosphatase that plays a crucial role in regulating various cellular processes such as cell division, differentiation, and apoptosis. Inhibition of PP2A has been shown to have therapeutic potential in the treatment of various diseases, including cancer.
Scientific Research Applications
Synthesis and Chemical Reactions
This chemical compound is related to research in the synthesis and reactivity of heterocyclic compounds, particularly focusing on the preparation of compounds with potential antioxidant activity. One study reports on the synthesis of various derivatives of pyrrolyl selenolopyridine, demonstrating remarkable antioxidant activity, which could be related to the structural features of the compound (Zaki et al., 2017).
Corrosion Inhibition
Research has explored the use of similar urea derivatives as corrosion inhibitors for metals, suggesting potential applications in protecting infrastructure and machinery. The derivatives evaluated demonstrated efficient corrosion inhibition on mild steel surfaces, indicating the compound's utility in industrial applications (Mistry et al., 2011).
Antibacterial Activity
The development of new heterocyclic compounds containing a sulfonamido moiety has been pursued for their antibacterial properties. This line of research aims at synthesizing compounds for use as antibacterial agents, with some newly synthesized compounds showing high activities, which might be relevant for the discussed chemical compound (Azab et al., 2013).
Antisecretory and Anti-ulcer Activity
There has been research into derivatives of 4,6-diarylpyridazinones, substituted in the 2-position with a urea moiety, for their gastric anti-secretory and anti-ulcer activities. This suggests potential medicinal applications in treating gastric disorders (Coudert et al., 1989).
Enzymatic Activity and Protein Interaction
Investigations into dimethoxyphenol oxidase activity of various microbial proteins, including those with a dimethoxyphenyl moiety, have been conducted to understand their role in microbial resistance and metabolism. This research could provide insights into the biochemical pathways in which similar compounds might be involved (Solano et al., 2001).
properties
IUPAC Name |
1-(3,5-dimethoxyphenyl)-3-[2-[(6-pyrrol-1-ylpyridazin-3-yl)amino]ethyl]urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O3/c1-27-15-11-14(12-16(13-15)28-2)22-19(26)21-8-7-20-17-5-6-18(24-23-17)25-9-3-4-10-25/h3-6,9-13H,7-8H2,1-2H3,(H,20,23)(H2,21,22,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAYJQBJVWUDVOV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)NCCNC2=NN=C(C=C2)N3C=CC=C3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-3-(3,5-dimethoxyphenyl)urea |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.